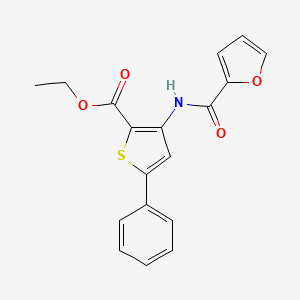

ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(furan-2-carbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-2-22-18(21)16-13(19-17(20)14-9-6-10-23-14)11-15(24-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSODPBZIMOJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) is employed as a base to neutralize HCl generated during activation. Key variables affecting yield include:

| Variable | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DCM | 78–85 | |

| Coupling Agent | EDCl/HOBt | 82 | |

| Temperature | 0°C → room temperature | 80 | |

| Reaction Time | 12–24 hours | 85 |

Side reactions, such as over-activation of the carboxylic acid or racemization, are mitigated by maintaining low temperatures during the initial activation phase.

Cyclization Reactions for Thiophene Core Construction

Copper-catalyzed annulative coupling offers a robust method to assemble the thiophene ring. A protocol developed by Zhang et al. utilizes CuCl₂ with diazo compounds to form fully substituted thiophenes.

Mechanism and Substrate Scope

The reaction proceeds via a sulfur ylide intermediate generated from S,S-disubstituted enones and ethyl diazoacetate. Intramolecular cyclization yields the thiophene scaffold, with the ester group introduced in situ:

Representative data for thiophene formation:

| Starting Material | Catalyst Loading (%) | Yield (%) | Reference |

|---|---|---|---|

| 3-(Bis(methylthio)methylene)pentane-2,4-dione | 10 | 79 | |

| 3-(Bis(ethylthio)methylene)pentane-2,4-dione | 10 | 75 |

This method is limited by the availability of specialized enone precursors but provides excellent regiocontrol.

Multi-Step Convergent Synthesis

A modular approach combines independently synthesized fragments: the thiophene core, phenyl group, and furan-2-amido side chain.

Stepwise Procedure

Example Protocol

-

Step 1 : React ethyl acetoacetate with phosphorus pentasulfide (P₄S₁₀) to form ethyl 5-methylthiophene-2-carboxylate (yield: 65–70%).

-

Step 2 : Couple with phenylboronic acid via Pd(PPh₃)₄ catalysis (yield: 80–85%).

-

Step 3 : Amidation with furan-2-carboxylic acid chloride (yield: 75%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Amidation | High functional group tolerance | Requires preformed carboxylic acid | 78–85 |

| Cyclization | Atom-economical, one-pot synthesis | Narrow substrate scope | 70–79 |

| Convergent Synthesis | Modular, scalable | Multi-step, purification challenges | 65–75 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

- Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique furan and thiophene rings enable the exploration of new chemical reactions and pathways.

2. Reaction Types

- The compound can undergo various reactions, including:

- Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction : Employing lithium aluminum hydride to produce alcohols or amines.

- Substitution : Functional groups on the rings can be replaced through halogenation reactions.

Medicinal Applications

1. Pharmaceutical Intermediate

- This compound is investigated as a pharmaceutical intermediate. Its structural features contribute to potential bioactivity, making it a candidate for developing drugs targeting various diseases, including cancer and cardiovascular conditions.

Case Study: Thrombin Inhibition

- A derivative of this compound has been synthesized as an important intermediate in the production of Dabigatran etexilate, a thrombin inhibitor used for treating thromboses. The synthesis involved multi-step processes characterized by IR and NMR analyses, demonstrating its efficacy in pharmacological applications .

Industrial Applications

1. Development of Advanced Materials

- The compound's stability and reactivity make it suitable for developing advanced materials, including polymers and coatings. Its unique properties allow for potential use in creating functional materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The furan and thiophene rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent critically influences electronic properties and bioactivity:

Key Observations :

Ester Group Variations

The ester moiety at the 2-position impacts solubility and hydrolysis kinetics:

Key Observations :

Key Observations :

Physical Properties and Structural Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The Gewald reaction is a primary method for synthesizing substituted 2-aminothiophenes. For this compound, start with a ketone or aldehyde precursor (e.g., phenylacetaldehyde) and cyanoacetamide derivatives. Use sulfur and a base (e.g., morpholine) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Post-synthesis, introduce the furan-2-amido group via acylation using furan-2-carbonyl chloride. Optimize yield by adjusting molar ratios, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing the substituent effects on the thiophene core?

- Methodological Answer :

- NMR : Use - and -NMR to identify substituent positions (e.g., phenyl at C5, carboxylate at C2). Coupling constants in -NMR can confirm thiophene ring conformation.

- IR : Confirm amide (C=O stretch at ~1650 cm) and ester (C=O at ~1700 cm) functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian) for accuracy .

Q. What safety precautions are critical when handling intermediates like thiophene-2-carboxylic acid derivatives?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritants. For thiocarbonyl intermediates, avoid contact with oxidizing agents to prevent hazardous reactions. Refer to safety data sheets (SDS) for specific handling and disposal protocols (e.g., Thermo Fisher SDS for thiophene-2-carboxylic acid derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in structural elucidation?

- Methodological Answer : For crystallographic analysis, grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding. Validate bond lengths/angles against similar thiophene derivatives (e.g., diethyl thiophene dicarboxylates). Address disorder in the furan ring using PART instructions in SHELX .

Q. How can researchers design experiments to evaluate the compound’s biological activity in cancer-related pathways?

- Methodological Answer :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with controls like doxorubicin.

- Enzyme inhibition : Screen for kinase or protease inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based assays.

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide). Validate targets via Western blotting (e.g., Bcl-2, caspase-3) .

Q. What computational methods predict the electronic properties and reactivity of this thiophene derivative?

- Methodological Answer :

- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry, calculate HOMO-LUMO gaps, and map electrostatic potentials.

- Molecular docking : Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina. Analyze binding affinity (ΔG) and hydrogen-bond interactions with PyMOL.

- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction and Analysis

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for substituent positioning?

- Methodological Answer : If NMR suggests a substituent at C3 but X-ray indicates C4, re-examine sample purity via HPLC. For crystallography, check for twinning or thermal motion artifacts using PLATON. For NMR, acquire 2D experiments (COSY, HSQC) to confirm coupling networks. If discrepancies persist, synthesize a derivative with a heavy atom (e.g., bromine) for unambiguous crystallographic assignment .

Q. What strategies mitigate low yields in the acylation step of the furan-2-amido group?

- Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Optimize by:

- Using coupling agents (EDC/HOBt) for amide bond formation.

- Replacing furan-2-carbonyl chloride with activated esters (e.g., NHS ester).

- Conducting reactions under inert atmosphere (N) to prevent hydrolysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.